molecular formula C8H6ClIO2 B2421678 Methyl 4-chloro-2-iodobenzoate CAS No. 181765-85-5

Methyl 4-chloro-2-iodobenzoate

Cat. No.: B2421678
CAS No.: 181765-85-5
M. Wt: 296.49
InChI Key: SPEFZJXZNVTFJX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development .

Mechanism of Action

Mode of Action

It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions can lead to the formation of new compounds, which could potentially interact with biological targets in unique ways.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially influencing its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-2-iodobenzoate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-iodobenzoate can be synthesized through the esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired production scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-chloro-2-iodobenzoate is utilized in various scientific research fields:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Material Sciences: It is employed in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-2-iodobenzoate is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

methyl 4-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFZJXZNVTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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